molecular formula C21H21FN4O5S B2608411 1-((4-fluorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 941981-84-6

1-((4-fluorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2608411
CAS No.: 941981-84-6
M. Wt: 460.48
InChI Key: HVUHLFBDIDYTDF-UHFFFAOYSA-N
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Description

  • The fluorophenyl sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides.
  • Common reagents: 4-fluorobenzenesulfonyl chloride, base (e.g., triethylamine).
  • Coupling with Piperidine Carboxamide:

    • The final coupling step involves the reaction of the oxadiazole intermediate with piperidine-4-carboxamide.
    • Common reagents: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), N,N-diisopropylethylamine (DIPEA).
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
      • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
    • Reduction:

      • Reduction reactions can target the oxadiazole ring or the sulfonyl group.
      • Common reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
    • Substitution:

      • The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
      • Common reagents: Nucleophiles like amines or thiols.

    Major Products:

    • Oxidation of the methoxy group can yield corresponding phenols or quinones.
    • Reduction of the oxadiazole ring can lead to amine derivatives.
    • Substitution reactions can introduce various functional groups onto the aromatic ring.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    • Formation of the Oxadiazole Ring:

      • The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
      • Common reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂).

    Scientific Research Applications

    1-((4-Fluorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its unique reactivity patterns and stability.
    • Biology:

      • Investigated for its potential as a biochemical probe.
      • Used in studies of enzyme inhibition and protein-ligand interactions.
    • Medicine:

      • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
      • Studied for its ability to modulate specific biological pathways.
    • Industry:

      • Potential applications in the development of new materials with specific chemical properties.
      • Used in the synthesis of specialty chemicals and pharmaceuticals.

    Mechanism of Action

    The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    • Molecular Targets:

      • Enzymes: The compound may inhibit or modulate the activity of certain enzymes.
      • Receptors: It can bind to specific receptors, altering their function.
    • Pathways Involved:

      • Signal transduction pathways: The compound can influence cellular signaling processes.
      • Metabolic pathways: It may affect metabolic reactions by interacting with key enzymes.

    Comparison with Similar Compounds

    • 1-((4-Chlorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide:

      • Similar structure but with a chlorine atom instead of fluorine.
      • Differences in reactivity and biological activity due to the halogen substitution.
    • 1-((4-Fluorophenyl)sulfonyl)-N-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide:

      • Similar structure but with a hydroxy group instead of a methoxy group.
      • Differences in solubility and hydrogen bonding capabilities.

    Uniqueness:

    • The presence of the fluorophenyl sulfonyl group and the methoxyphenyl oxadiazole ring in the same molecule provides a unique combination of electronic and steric properties.
    • This uniqueness can lead to distinct reactivity patterns and biological activities compared to similar compounds.

    This detailed overview covers the essential aspects of 1-((4-fluorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-(4-fluorophenyl)sulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H21FN4O5S/c1-30-17-6-2-15(3-7-17)20-24-25-21(31-20)23-19(27)14-10-12-26(13-11-14)32(28,29)18-8-4-16(22)5-9-18/h2-9,14H,10-13H2,1H3,(H,23,25,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HVUHLFBDIDYTDF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H21FN4O5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    460.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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